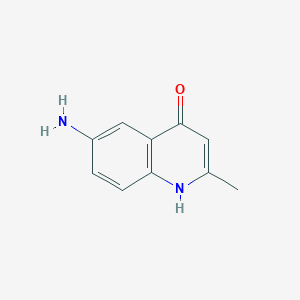

6-Amino-2-methyl-quinolin-4-ol

説明

6-Amino-2-methyl-quinolin-4-ol is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are widely used in the synthesis of natural products and drug design.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-quinolin-4-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of the amino group with ethyl 2-bromoacetate, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate . Another method includes the reaction of 6-amino-2-methylquinolin-4-ol with nicotinaldehyde . These reactions typically require specific conditions such as the use of ethanol as a solvent and the presence of catalysts like molecular iodine or silica gel .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using environmentally benign catalysts and green reaction protocols. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods employed to ensure efficient and sustainable production .

化学反応の分析

Types of Reactions

6-Amino-2-methyl-quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.

Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like ethyl 2-bromoacetate and nicotinaldehyde are employed in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Various reduced quinoline derivatives.

Substitution: Ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate and other substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry and Drug Development

1.1 Protein Tyrosine Kinase Inhibitors

6-Amino-2-methyl-quinolin-4-ol serves as a crucial intermediate in the synthesis of protein tyrosine kinase inhibitors. These inhibitors are vital in the treatment of various cancers, as they target the aberrant signaling pathways associated with tumor growth and proliferation. The synthesis process of these compounds has been optimized for large-scale production, emphasizing efficiency and yield improvement while minimizing byproducts .

1.2 Antitubercular Agents

Recent studies have highlighted the effectiveness of quinoline derivatives, including those based on this compound, against Mycobacterium tuberculosis. For instance, 2-(quinolin-4-yloxy)acetamides derived from this scaffold exhibited potent inhibitory effects on both drug-sensitive and drug-resistant strains of tuberculosis, with minimum inhibitory concentrations as low as 0.05 μM . These findings suggest that modifications of the quinoline structure can lead to new therapeutic options for tuberculosis treatment.

Biological Activities

2.1 Antibacterial Properties

Compounds containing the quinoline scaffold have demonstrated broad-spectrum antibacterial activity. Studies report that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial DNA synthesis or function.

2.2 Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that compounds like this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural modifications of quinoline derivatives continue to be a focus for developing more effective anticancer agents.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves several established methods, including classical organic reactions such as the Friedländer synthesis and Pfitzinger reaction. Recent advancements have introduced microwave-assisted techniques that enhance yield and reduce reaction times .

Case Studies

作用機序

The mechanism of action of 6-Amino-2-methyl-quinolin-4-ol involves its interaction with molecular targets and pathways in biological systems. It exhibits antioxidant activity by scavenging reactive oxygen species and preventing oxidative damage to biomolecules . The compound’s antimicrobial and anticancer activities are attributed to its ability to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

類似化合物との比較

Similar Compounds

4-Amino-2-methylquinoline: Another quinoline derivative with similar biological activities.

6- [ (2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol: A Schiff base derivative of 6-Amino-2-methyl-quinolin-4-ol.

2- (4-hydroxy-2-methylquinolin-6-yl)-1 H -isoindole-1,3 (2 H )-dione: An isoindole derivative with potential biological activities.

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and materials science .

生物活性

Overview

6-Amino-2-methyl-quinolin-4-ol is a quinoline derivative characterized by its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

- Molecular Formula : C10H10N2O

- CAS Number : 1131-34-6

- Functional Groups : Contains an amino group (-NH2) and a hydroxyl group (-OH), contributing to its reactivity and biological activity.

The biological activity of this compound involves various mechanisms:

- Enzyme Interaction : The compound interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other drugs and endogenous compounds.

- Cell Signaling Modulation : It modulates key cellular pathways, affecting gene expression and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation by disrupting cell cycle progression .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which helps in preventing oxidative stress-related damage in biological systems.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial DNA replication or protein synthesis, making it a candidate for developing new antibiotics.

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cells through multiple pathways:

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is vital for controlling tumor growth.

- Cell Cycle Arrest : The compound can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound could effectively inhibit tumor cell growth in vitro, leading to increased apoptosis rates compared to control groups .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Oxidative Stress Modulation : Research highlighted its role as an antioxidant, showing that it could significantly lower oxidative stress markers in cellular models exposed to harmful agents .

Data Table: Biological Activities of this compound

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of DNA replication |

| Anticancer | Induction of apoptosis | Cell cycle arrest |

| Anti-inflammatory | Reduction of inflammatory markers | Inhibition of cytokine production |

| Antioxidant | Scavenging free radicals | Modulation of oxidative stress |

特性

IUPAC Name |

6-amino-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLEJRCXLMFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308741 | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-34-6 | |

| Record name | 6-Amino-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 6-Amino-2-methylquinolin-4-ol in chemical synthesis?

A: 6-Amino-2-methylquinolin-4-ol serves as a versatile starting material for creating diverse chemical compounds. The research paper highlights its use in synthesizing Schiff bases, isoindolyl-substituted quinolines, and thiazolyl-substituted quinolines []. This is significant because these classes of compounds often exhibit interesting biological activities and find applications in medicinal chemistry and drug discovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。